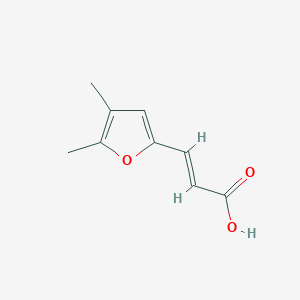
3-(4,5-Dimethyl-2-furyl)propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,5-Dimethyl-2-furyl)propenoic acid is an organic compound with the molecular formula C9H10O3 It is a derivative of furan, characterized by the presence of a propenoic acid group attached to a dimethyl-substituted furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethyl-2-furyl)propenoic acid typically involves the reaction of 4,5-dimethyl-2-furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
3-(4,5-Dimethyl-2-furyl)propenoic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction can yield alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of 3-(4,5-Dimethyl-2-furyl)propanoic acid.
Reduction: Formation of 3-(4,5-Dimethyl-2-furyl)propanol.
Substitution: Formation of halogenated derivatives such as 3-(4,5-Dimethyl-2-furyl)bromopropenoic acid.
科学研究应用
3-(4,5-Dimethyl-2-furyl)propenoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-(4,5-Dimethyl-2-furyl)propenoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 3-(4,5-Dimethyl-2-furyl)propanoic acid
- 3-(4,5-Dimethyl-2-furyl)propanol
- 3-(4,5-Dimethyl-2-furyl)bromopropenoic acid
Uniqueness
3-(4,5-Dimethyl-2-furyl)propenoic acid is unique due to its specific substitution pattern on the furan ring and the presence of the propenoic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
生物活性
3-(4,5-Dimethyl-2-furyl)propenoic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological properties, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by its furan ring and propenoic acid moiety, which contribute to its reactivity and biological interactions. The presence of the dimethyl substituents on the furan ring enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . Various studies have evaluated its effectiveness against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 64 µg/mL |
| Escherichia coli | 64-128 µg/mL |
| Staphylococcus aureus | 128 µg/mL |
These findings suggest that the compound can inhibit the growth of both bacterial and fungal pathogens, making it a candidate for further exploration as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For instance:
- A549 Non-Small Cell Lung Cancer Cells : The compound demonstrated a significant reduction in cell viability, indicating potential cytotoxic effects.
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells, possibly through oxidative stress pathways or direct interaction with cellular signaling pathways.
Case Studies and Research Findings
- Study on Antioxidant Properties : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited notable antioxidant activity, which may contribute to its protective effects against oxidative stress in cells .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of structural modifications on the biological activity of derivatives of this compound. Variations in substituents on the furan ring significantly impact both antimicrobial and anticancer activities, suggesting that further optimization could enhance efficacy .
- Comparative Studies : Comparative studies with established anticancer agents like doxorubicin showed that while this compound is less potent than traditional chemotherapeutics, it offers a unique mechanism of action that could be beneficial in combination therapies .
属性
CAS 编号 |
129800-02-8 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC 名称 |
3-(4,5-dimethylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C9H10O3/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11) |
InChI 键 |
VZSIVARMUCXBMB-UHFFFAOYSA-N |
SMILES |
CC1=C(OC(=C1)C=CC(=O)O)C |
规范 SMILES |
CC1=C(OC(=C1)C=CC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















